molecular formula C11H20Cl2N2S B2934494 [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride CAS No. 2108168-67-6

[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride

Cat. No.: B2934494
CAS No.: 2108168-67-6
M. Wt: 283.26
InChI Key: HKYSVLUZBYRQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine dihydrochloride is a piperidine-derived compound featuring a thiophen-3-ylmethyl substituent. Its structure comprises a piperidine ring with a methanamine group at the 4-position and a thiophene ring attached via a methylene linker. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

[1-(thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S.2ClH/c12-7-10-1-4-13(5-2-10)8-11-3-6-14-9-11;;/h3,6,9-10H,1-2,4-5,7-8,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYSVLUZBYRQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CSC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride typically involves the following steps:

  • Formation of Piperidin-4-ylmethanamine: : Piperidin-4-ylmethanamine can be synthesized through the reductive amination of piperidine-4-carboxaldehyde with ammonia.

  • Thiophen-3-ylmethyl Group Introduction: : The thiophen-3-ylmethyl group is introduced via a nucleophilic substitution reaction, where piperidin-4-ylmethanamine reacts with 3-(chloromethyl)thiophene in the presence of a suitable base.

  • Formation of Dihydrochloride Salt: : The resulting amine is then converted to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the thiophene ring to sulfoxides or sulfones.

  • Reduction: : Reduction reactions can reduce the thiophene ring or the piperidine ring.

  • Substitution: : Nucleophilic substitution reactions can replace the methyl group on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, with bases like triethylamine (Et3N) facilitating the reaction.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced thiophene derivatives or piperidine derivatives.

  • Substitution: : Substituted thiophene derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a ligand in biological assays to study receptor-ligand interactions.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for neurological and cardiovascular conditions.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s uniqueness lies in its thiophen-3-ylmethyl group. Key analogs differ in substituents attached to the piperidine core:

Compound Substituent Key Features Relevance
[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286274-15-4) 4-Bromobenzyl Bromine atom enhances lipophilicity and potential halogen bonding. Used in biochemical assays for receptor binding studies .
[1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine dihydrochloride (CAS 2230807-46-0) 1H-1,2,4-Triazol-3-yl Nitrogen-rich heterocycle improves hydrogen-bonding capacity. Explored as a scaffold for kinase inhibitors .
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine derivatives 2-Methoxyethyl Ether linkage increases hydrophilicity. Intermediate in GSK-3β inhibitor synthesis .
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride (CAS 1240528-34-0) Pyridinyl-thiazolyl Dual heterocyclic system enhances π-π stacking interactions. Studied for antimicrobial activity .

Key Observations :

  • Thiophene vs.
  • Salt Forms : Dihydrochloride salts (common in analogs like CAS 2230807-46-0) improve aqueous solubility, critical for in vitro assays .

Biological Activity

The compound [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine dihydrochloride, also known by its IUPAC name, exhibits significant biological activity due to its structural characteristics. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific literature.

  • Molecular Formula : C₁₁H₁₈N₂S
  • Molecular Weight : 210.34 g/mol
  • Purity : 95%
  • Physical Form : Powder
  • Storage Conditions : Room temperature

The biological activity of [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine dihydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and microbial resistance.

1. Antimicrobial Activity

Research indicates that compounds with piperidine structures often exhibit antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the growth of various bacteria and fungi. For instance, certain piperidine derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
PA-10.0039S. aureus
PA-10.025E. coli

2. Neuropharmacological Effects

The piperidine moiety is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been studied for their potential in treating neurological disorders such as depression and anxiety by acting on serotonin and dopamine receptors .

Case Study 1: Antibacterial Activity

A study conducted on various piperidine derivatives, including those akin to [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine dihydrochloride, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of thiophene in the structure was crucial for enhancing the antibacterial effects.

Case Study 2: Antiviral Potential

Another research investigation highlighted the antiviral properties of compounds containing thiophene rings, showing promising results against viral infections such as SARS-CoV-2. The mechanism involved blocking viral entry into host cells, suggesting a potential therapeutic application for respiratory viruses .

Research Findings

Recent studies have focused on the synthesis and modification of thiophene-containing piperidine compounds to enhance their biological activities. The incorporation of various substituents has been shown to affect their pharmacological profiles significantly.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against S. aureus and E. coli
AntiviralInhibits viral entry
NeuropharmacologicalModulates neurotransmitter systems

Q & A

Q. What are the key synthetic pathways for [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine dihydrochloride, and how do reaction conditions influence yield?

The synthesis of this compound likely involves nucleophilic substitution or alkylation reactions to introduce the thiophene and piperidine moieties. For example:

  • Thiophene alkylation : Reacting a thiophene derivative (e.g., 3-chloromethylthiophene) with a piperidinemethanamine precursor under alkaline conditions to form the thiophen-3-ylmethyl-piperidine scaffold .
  • Salt formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, optimizing stoichiometry and solvent polarity to ensure complete protonation .
  • Critical parameters : Temperature (40–80°C), reaction time (12–24 hours), and solvent choice (e.g., ethanol or dichloromethane) significantly affect yield and purity. Impurities from incomplete substitution or salt formation require purification via recrystallization or column chromatography .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the piperidine ring conformation, thiophene substitution pattern, and amine protonation states. For example, downfield shifts in amine protons (~8–10 ppm) indicate HCl salt formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C11H17N2S·2HCl) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the crystalline state, critical for understanding solid-state stability .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent degradation via oxidation or hygroscopicity .
  • Light exposure : Protect from UV light to avoid thiophene ring decomposition .
  • Solubility considerations : Dissolve in degassed, anhydrous solvents (e.g., DMSO or water) to minimize hydrolysis. Aqueous solutions should be used within 24 hours .

Advanced Research Questions

Q. How can researchers identify and validate biological targets (e.g., receptors or enzymes) for this compound?

  • Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify affinity for G-protein-coupled receptors (GPCRs) or monoamine transporters .
  • Computational docking : Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in serotonin or dopamine receptor active sites. Validate with mutagenesis studies .
  • Pathway analysis : Transcriptomic or proteomic profiling (e.g., RNA-seq, Western blot) identifies downstream signaling cascades affected by the compound .

Q. How should contradictory data on the compound’s biological activity be resolved?

  • Dose-response standardization : Test activity across a broad concentration range (nM to mM) to identify non-linear effects or off-target interactions .
  • Assay optimization : Control for variables like pH (amine protonation affects bioavailability) and redox conditions (thiophene sensitivity) .
  • Orthogonal validation : Confirm results using independent methods (e.g., electrophysiology for ion channel targets vs. calcium flux assays) .

Q. What computational strategies enhance mechanistic studies of this compound’s reactivity?

  • Reaction path search methods : Use density functional theory (DFT) to model reaction intermediates and transition states, guiding synthetic modifications .
  • Solvent effect modeling : Polarizable continuum models (PCM) predict solubility and stability in aqueous vs. organic media .
  • Machine learning : Train models on PubChem data to predict novel derivatives with improved pharmacokinetic properties .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Substituent variation : Modify the thiophene (e.g., 3-bromo vs. 3-methyl) or piperidine (e.g., N-methyl vs. N-aryl) groups to assess impacts on receptor binding .
  • Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using comparative molecular field analysis (CoMFA) .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life in hepatic microsome assays .

Q. What methodologies address impurities or by-products in scaled-up synthesis?

  • Process analytical technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progress and impurity formation in real time .
  • Design of experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) using response surface methodology (RSM) to minimize side products .
  • Purification protocols : Use preparative HPLC with C18 columns and trifluoroacetic acid (TFA) mobile phases to isolate the dihydrochloride salt .

Q. What in vitro/in vivo models are suitable for evaluating toxicity and safety?

  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • hERG inhibition assay : Screen for cardiac risk via patch-clamp studies on HEK293 cells expressing hERG channels .
  • Rodent pharmacokinetics : Measure bioavailability, brain penetration, and clearance rates in Sprague-Dawley rats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.